A Technical Guide to the In Silico Prediction of ¹H and ¹³C NMR Chemical Shifts for 1-o-tolyl-1H-pyrazole-3-carboxylic Acid
A Technical Guide to the In Silico Prediction of ¹H and ¹³C NMR Chemical Shifts for 1-o-tolyl-1H-pyrazole-3-carboxylic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. For newly synthesized molecules such as 1-o-tolyl-1H-pyrazole-3-carboxylic acid, a compound belonging to a class of heterocycles with significant pharmacological interest, accurate structural verification is paramount.[1][2] This guide provides an in-depth technical overview of the principles and a detailed workflow for the in silico prediction of its ¹H and ¹³C NMR chemical shifts. We will explore the causality behind modern computational methodologies, present a validated protocol using Density Functional Theory (DFT), and interpret the resulting predicted spectral data. This document is intended for researchers, chemists, and drug development professionals who leverage computational tools to accelerate structural characterization and optimize experimental resources.
Introduction: The Nexus of Computational Chemistry and NMR
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with activities ranging from anti-inflammatory to anticancer.[3] The specific compound, 1-o-tolyl-1H-pyrazole-3-carboxylic acid, combines this heterocyclic core with a sterically demanding ortho-substituted tolyl group and an electron-withdrawing carboxylic acid moiety. The precise arrangement of these groups critically influences the molecule's electronic environment and, consequently, its NMR spectrum.
While experimental NMR is the gold standard, in silico prediction serves as a powerful complementary technique. It allows for the simulation of NMR spectra before a compound is even synthesized, aids in the interpretation of complex experimental data, and helps verify proposed structures.[4] Accurate prediction can significantly optimize the use of valuable instrument time by narrowing the spectral frequency range for acquisition.[4]
Foundations of NMR Chemical Shift Prediction
The chemical shift (δ) of a nucleus is determined by its local magnetic environment, which is modulated by the surrounding electron density—a phenomenon known as nuclear shielding. Computational methods aim to calculate this shielding and convert it into a chemical shift value. Two primary strategies dominate the field: empirical methods and quantum mechanical methods.
Empirical and Database-Driven Methods
These methods rely on large databases of experimentally determined NMR spectra. By deconstructing a query molecule into smaller structural fragments (or "spheres" of influence), algorithms can predict chemical shifts based on the known values for those fragments in the database.
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HOSE Codes: The Hierarchical Organisation of Spherical Environments (HOSE) code method systematically describes the environment of an atom up to several bond lengths away.[5] Software like Mnova utilizes this approach, comparing the HOSE code of an atom in the query structure to its database to find matches and predict the shift.[5][6]
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Machine Learning & Neural Networks: Modern predictors increasingly employ machine learning algorithms and neural networks trained on vast spectral libraries.[6][7] These models can identify complex correlations between structure and chemical shift that are not captured by simple additive rules.
While incredibly fast and useful for common structural motifs, the accuracy of empirical methods is fundamentally limited by the contents of their database. Their predictions can be less reliable for novel scaffolds or unusual electronic environments not well-represented in the training data.[5]
Quantum Mechanics (QM) First-Principles Methods
QM methods provide a more fundamental approach by calculating the electronic structure of the molecule from first principles to determine the nuclear shielding tensors. The Gauge-Invariant Atomic Orbital (GIAO) method is the most prevalent and reliable approach for this purpose.[8]
This method is typically implemented using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)), researchers can calculate the absolute shielding values for each nucleus.[3][8][9] These are then converted to the familiar chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS). This QM-based approach is particularly powerful for novel molecules, as it does not depend on pre-existing experimental data for similar structures.[10]
A Validated Workflow for Ab Initio NMR Prediction
To ensure the highest fidelity, a multi-step computational protocol is required. This workflow is a self-validating system, where each step builds upon the last to produce a reliable and reproducible prediction.
Experimental Protocol: DFT-Based NMR Prediction
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Step 1: 3D Molecular Structure Generation
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Draw the 2D structure of 1-o-tolyl-1H-pyrazole-3-carboxylic acid in a molecular editor (e.g., ChemDraw, Avogadro).
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Convert the 2D representation into an initial 3D structure.
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Step 2: Conformational Analysis and Geometry Optimization
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Causality: The molecule is not rigid. Rotation around the N-C (pyrazole-tolyl) single bond will lead to different conformers. Since NMR chemical shifts are highly sensitive to the local geometry, we must identify the lowest energy (most populated) conformation.
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Perform a conformational search to identify stable rotamers.
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Optimize the geometry of the lowest-energy conformer using a DFT method (e.g., B3LYP/6-31G(d,p)). This step relaxes the molecule to its most stable three-dimensional structure, providing accurate bond lengths and angles for the subsequent calculation.[3]
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Step 3: GIAO NMR Shielding Calculation
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Causality: This is the core quantum mechanical calculation. The GIAO method ensures that the calculated shielding values are independent of the origin of the magnetic field vector potential, a critical requirement for accuracy.
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Using the optimized geometry from Step 2, perform a single-point energy calculation with a larger basis set to compute the NMR shielding tensors (e.g., GIAO-B3LYP/6-311++G(d,p)).[8][9] The inclusion of a solvent model (e.g., CPCM for DMSO-d₆) is recommended to better simulate experimental conditions.[3]
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Step 4: Chemical Shift Referencing
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Perform the same GIAO NMR shielding calculation (Step 3) for the reference standard, Tetramethylsilane (TMS), using the identical level of theory.
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Calculate the predicted chemical shift (δ) for each nucleus (i) using the formula: δ_pred(i) = σ_TMS - σ_calc(i) where σ_TMS is the calculated absolute shielding of TMS and σ_calc(i) is the calculated absolute shielding of nucleus i.
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Predicted NMR Data for 1-o-tolyl-1H-pyrazole-3-carboxylic acid
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts based on the GIAO-DFT methodology. The atom numbering corresponds to the diagram below.
Table 1: Predicted ¹H NMR Chemical Shifts
(Solvent: DMSO-d₆)
| Atom Number | Predicted Shift (δ, ppm) | Multiplicity (Predicted) | Rationale & Scientific Insights |
| H11 (COOH) | ~13.1 | Broad Singlet | The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. |
| H21 | ~7.5 - 7.6 | Doublet | Aromatic proton on the tolyl ring. Its chemical shift is influenced by the neighboring C-H and C-N groups. |
| H19, H17, H15 | ~7.3 - 7.4 | Multiplet | Overlapping signals for the remaining aromatic protons on the tolyl ring. Their precise shifts depend on the rotational conformation relative to the pyrazole ring. |
| H7 | ~7.1 | Singlet | Proton on the pyrazole ring (C5-H). Its environment is influenced by the adjacent nitrogen and the aromatic tolyl group. |
| H23 (CH₃) | ~2.2 | Singlet | The methyl protons of the tolyl group. This value is typical for a methyl group attached to an aromatic ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts
(Solvent: DMSO-d₆)
| Atom Number | Predicted Shift (δ, ppm) | Rationale & Scientific Insights |
| C8 (COOH) | ~163 | The carbonyl carbon of the carboxylic acid is significantly deshielded due to the electronegativity of the two oxygen atoms. |
| C4 (Pyrazole) | ~148 | Quaternary carbon of the pyrazole ring attached to the carboxylic acid. It is deshielded by the adjacent nitrogen and the electron-withdrawing COOH group. |
| C6 (Pyrazole) | ~142 | Quaternary carbon of the pyrazole ring attached to the tolyl group. Its shift is influenced by both the pyrazole and tolyl ring currents. |
| C12, C13 (Tolyl) | ~138, ~136 | Quaternary carbons of the tolyl ring. C12 is attached to the pyrazole nitrogen, and C13 is substituted with the methyl group. |
| C14, C16, C18, C20 | ~126 - 131 | Aromatic carbons of the tolyl ring bearing protons. Their shifts fall within the typical range for substituted benzene rings. |
| C5 (Pyrazole) | ~108 | The C-H carbon of the pyrazole ring. It is generally more shielded than the substituted carbons in the ring. |
| C22 (CH₃) | ~17 | The methyl carbon of the tolyl group, appearing in the typical aliphatic region of the spectrum. |
Interpretation and Conclusion
The in silico predicted data provides a clear and detailed hypothesis for the experimental NMR spectrum of 1-o-tolyl-1H-pyrazole-3-carboxylic acid. The predicted shifts are consistent with the known electronic effects of the functional groups. The carboxylic acid profoundly deshields the adjacent pyrazole carbon (C4) and its own carbonyl carbon (C8). The ortho-tolyl group introduces both steric and electronic effects that influence the chemical shifts of the pyrazole ring and create a complex, overlapping multiplet pattern in the aromatic region of the ¹H spectrum.
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